molecular formula C14H9BrN6O B11476583 3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile

3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile

Cat. No.: B11476583
M. Wt: 357.16 g/mol
InChI Key: VHDIOPZWFOFSNB-UHFFFAOYSA-N
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Description

3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile is a complex organic compound that belongs to the class of azabicyclohexanes. This compound is characterized by its unique bicyclic structure, which includes a bromophenyl group, a hydroxy group, and multiple nitrile groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production. The use of photoredox catalysts and blue LED irradiation can be adapted for continuous flow processes, which are suitable for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of primary amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The presence of multiple functional groups allows it to participate in a wide range of biochemical pathways, potentially leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure and are known for their biological activities.

    4-Hydroxy-2-imino derivatives: Compounds with similar functional groups that exhibit comparable chemical reactivity and biological properties.

Uniqueness

3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile is unique due to the combination of its bicyclic structure with a bromophenyl group and multiple nitrile groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H9BrN6O

Molecular Weight

357.16 g/mol

IUPAC Name

3-amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile

InChI

InChI=1S/C14H9BrN6O/c15-9-3-1-8(2-4-9)14(22)10-12(5-16,6-17)13(10,7-18)11(19)21(14)20/h1-4,10,19,22H,20H2

InChI Key

VHDIOPZWFOFSNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(C3C(C3(C(=N)N2N)C#N)(C#N)C#N)O)Br

Origin of Product

United States

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